((Perfluorohexyl)ethyl)-2-chloropropenoate

Oil Repellency Surface Energy Fluoropolymer Thin Films

((Perfluorohexyl)ethyl)-2-chloropropenoate (CAS 96383-55-0), also referred to as 1,1,2,2-tetrahydroperfluorooctyl 2-chloroacrylate, is a specialty fluorinated acrylate monomer (C₁₁H₆ClF₁₃O₂, MW = 452.59 g/mol) that integrates a C₆-perfluorohexyl (Rf₆) side chain with an α-chloro substituent on the acrylate backbone. This dual structural feature distinguishes it from the more common perfluorohexylethyl acrylate and methacrylate analogs.

Molecular Formula C11H6ClF13O2
Molecular Weight 452.59 g/mol
CAS No. 96383-55-0
Cat. No. B12284827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((Perfluorohexyl)ethyl)-2-chloropropenoate
CAS96383-55-0
Molecular FormulaC11H6ClF13O2
Molecular Weight452.59 g/mol
Structural Identifiers
SMILESC=C(C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
InChIInChI=1S/C11H6ClF13O2/c1-4(12)5(26)27-3-2-6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)25/h1-3H2
InChIKeyHIRPFUWZIZCTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((Perfluorohexyl)ethyl)-2-chloropropenoate (CAS 96383-55-0): A Differentiated α-Chloroacrylate Monomer for Precision Fluoropolymer Design


((Perfluorohexyl)ethyl)-2-chloropropenoate (CAS 96383-55-0), also referred to as 1,1,2,2-tetrahydroperfluorooctyl 2-chloroacrylate, is a specialty fluorinated acrylate monomer (C₁₁H₆ClF₁₃O₂, MW = 452.59 g/mol) that integrates a C₆-perfluorohexyl (Rf₆) side chain with an α-chloro substituent on the acrylate backbone . This dual structural feature distinguishes it from the more common perfluorohexylethyl acrylate and methacrylate analogs. The compound is registered under REACH (EC No. 801-260-5) at a tonnage band of ≥10 to <100 tonnes per annum, indicating established but specialized industrial use [1]. Its documented physicochemical properties include a density of 1.63 g/cm³ at 20 °C, a vapor pressure of 4.9–8.5 Pa at 20–25 °C, and a log P of 5.6 at 35 °C and pH 7, all of which are relevant to its handling and formulation behavior .

Why ((Perfluorohexyl)ethyl)-2-chloropropenoate Cannot Be Replaced by Generic Perfluorohexyl Acrylates or Methacrylates


Generic fluoroalkyl acrylates and methacrylates with identical perfluorohexyl side chains (e.g., 2-(perfluorohexyl)ethyl acrylate [CAS 17527-29-6] and 2-(perfluorohexyl)ethyl methacrylate [CAS 2144-53-8]) are often treated as interchangeable building blocks for low-surface-energy coatings. However, the α-chloro substituent in ((perfluorohexyl)ethyl)-2-chloropropenoate introduces a fundamentally different reactivity profile in radical copolymerization systems [1]. Critically, the bulky chlorine atom at the α-position restricts main-chain segmental motion in the resulting polymer, leading to differentiated surface reorganization dynamics and liquid repellency characteristics that cannot be replicated by the non-chlorinated acrylate or α-methyl-substituted methacrylate analogs [2]. Substituting without accounting for these structural effects risks compromising copolymer composition control, oil repellency performance, and long-term surface stability in the final application.

Quantitative Differentiation Evidence for ((Perfluorohexyl)ethyl)-2-chloropropenoate Selection


α-Chloro Substitution Enhances Oil Repellency Relative to α-Methyl (Methacrylate) Analogs

In a systematic study of α-substituent effects on poly(fluoroalkyl acrylate) thin films bearing short perfluorobutyl (C₄F₉) side chains, the α-chloroacrylate polymer (PFClA-C₄) demonstrated markedly higher oil repellency than the corresponding α-methyl-substituted methacrylate polymer (PFMA-C₄), while maintaining equivalent water repellency [1]. The study attributed this outcome to reduced main-chain mobility caused by the bulky chlorine atom, as confirmed by the elevated glass transition temperature (T_g) of PFClA-C₄ well above room temperature [1]. Although the data are reported for the C₄ analog, the mechanistic basis—steric restriction of backbone motion by the α-Cl substituent—is directly transferable to the C₆-perfluorohexyl system represented by the target compound.

Oil Repellency Surface Energy Fluoropolymer Thin Films Structure-Property Relationship

α-Chloroacrylate Monomers Enable Tunable Copolymer Composition Control via Altered Q-e Reactivity Parameters

Yamamoto et al. (2021) systematically investigated the radical copolymerization behavior of fluoroalkyl α-chloroacrylate monomers bearing C₄, C₆, and C₈ perfluoroalkyl (Rf) groups with styrene as a comonomer, and directly compared the effect of α-substituent variation (hydrogen, methyl, chlorine) on monomer reactivity ratios and Q-e values [1]. The α-chloro substitution significantly alters the electron-accepting character (e-value) of the monomer relative to the α-H (acrylate) and α-CH₃ (methacrylate) counterparts, providing an independent lever for controlling copolymer composition drift and sequence distribution that is unavailable with non-halogenated analogs [1]. This allows deliberate tuning of fluorinated segment distribution in statistical copolymers.

Radical Copolymerization Monomer Reactivity Ratios Q-e Scheme Copolymer Composition

α-Chloroacrylate-Based Copolymer Additives Reduce Mold Release Force in UV-Nanoimprint Lithography

A 2013 study from Daikin Industries and collaborators reported the development of novel fluorinated copolymers based on α-chloroacrylate and low-molecular-weight perfluorocompounds for use as resist additives in UV-nanoimprint lithography (UV-NIL) [1]. When added to the resist formulation, these α-chloroacrylate-based copolymers were shown to reduce the mold release force compared to formulations without the additive, addressing the durability limitations of the de facto standard mold release agent Optool DSX™ under UV-NIL conditions [1]. Static contact angle and release force values are reported in the full conference proceedings.

Nanoimprint Lithography Release Agent Fluorinated Copolymer Demolding Force

Physicochemical Property Differentiation: Density and Vapor Pressure Versus Non-Chlorinated Perfluorohexyl Acrylates

The target compound exhibits a measured density of 1.63 g/cm³ at 20 °C, which is notably higher than that of the non-chlorinated analog 2-(perfluorohexyl)ethyl acrylate (CAS 17527-29-6, density = 1.554 g/cm³ at 25 °C) . This approximately 5% increase in density is attributed to the mass of the chlorine substituent and has implications for monomer metering in continuous polymerization processes as well as for the buoyancy and phase-separation behavior of the monomer in aqueous emulsion systems. Additionally, the vapor pressure of the target compound is in the range of 4.9–8.5 Pa at 20–25 °C , compared to approximately 44 Pa (0.332 mmHg) at 25 °C reported for 2-(perfluorohexyl)ethyl acrylate , representing roughly a 5- to 9-fold reduction in volatility that is relevant for occupational exposure assessment and process engineering.

Physicochemical Properties Monomer Handling Vapor Pressure Density

C₆-Perfluorohexyl Chain Length Balances Surface Performance with Environmental Profile Relative to C₈ Homologs

The perfluorohexyl (C₆F₁₃) side chain of the target compound places it in the category of short-chain fluorinated alternatives, which have been widely investigated as substitutes for long-chain (C₈F₁₇ and above) perfluoroalkyl substances due to the documented biopersistence and bioaccumulation concerns associated with perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) [1]. Studies on poly(perfluorohexyl ethyl acrylate) (PC6A) have demonstrated that C₆-based fluoropolymers achieve very low surface free energies (γ_S ≈ 7.5–8.0 mN/m for the methacrylate analog, and within the 8–11 mN/m range for acrylate-based systems) that approach the values obtained with C₈ homologs, while offering a more favorable environmental degradation profile [1][2]. The α-chloro substituent in the target compound provides an additional structural differentiator within this short-chain category.

Environmental Persistence C6 Fluorotelomer PFOA Alternative Surface Energy

Registration Under EU REACH at Industrial Tonnage Band Confirms Commercial Availability and Regulatory Standing

The compound is registered under the European REACH regulation (EC No. 801-260-5) with a full joint submission and an active registration status as of June 2020, at a tonnage band of ≥10 to <100 tonnes per annum [1]. This registration level indicates that the substance is commercially manufactured or imported into the EU at industrial scale and has undergone the requisite physicochemical and toxicological data submission [1]. In contrast, many specialty fluorinated acrylate monomers—particularly those with longer perfluoroalkyl chains (>C₆) or exotic α-substituents—remain at the <1 tonne band or are unregistered, creating procurement risk for industrial users requiring assured supply.

REACH Registration Supply Chain Regulatory Compliance Tonnage Band

Evidence-Backed Application Scenarios for ((Perfluorohexyl)ethyl)-2-chloropropenoate Procurement


Oil-Repellent Textile Finishes and Nonwoven Treatments Requiring Differentiated Performance Over Standard Fluorinated Methacrylates

For textile mills and specialty chemical formulators developing durable water-and-oil-repellent (DWOR) finishes, ((perfluorohexyl)ethyl)-2-chloropropenoate offers a route to enhanced oil repellency compared to perfluorohexylethyl methacrylate-based formulations [1]. The α-chloro substituent restricts backbone mobility in the resulting copolymer, reducing the surface reorganization that typically compromises oil repellency upon contact with nonpolar liquids. This application directly leverages the class-level inference from the Honda et al. (2014) study demonstrating higher oil repellency for α-chloroacrylate polymers relative to α-methyl (methacrylate) analogs [1].

UV-Nanoimprint Lithography Resist Additives for Reduced Demolding Defects in Semiconductor Manufacturing

In advanced semiconductor fabrication using UV-nanoimprint lithography (UV-NIL), α-chloroacrylate-based fluorinated copolymers have been specifically developed and demonstrated as resist additives that reduce mold release force and improve demolding durability compared to the benchmark Optool DSX™ release agent [2]. The target compound serves as the monomeric precursor for synthesizing these specialized release additives [2]. Procurement of the monomer supports in-house synthesis of custom release agents tailored to specific resist chemistries and pattern geometries.

Controlled Radical Copolymerization for Precision Fluoropolymer Architecture Design

Academic and industrial polymer chemistry groups requiring precise control over fluorinated monomer incorporation in statistical or gradient copolymers can utilize the differentiated reactivity parameters (Q-e values and monomer reactivity ratios) of perfluorohexyl α-chloroacrylate relative to its acrylate and methacrylate counterparts [3]. The altered electron-accepting character (e-value) of the α-chloro monomer enables deliberate manipulation of copolymer composition drift when copolymerized with electron-donating comonomers such as styrene or vinyl ethers, as established by Yamamoto et al. (2021) [3]. This is particularly valuable for synthesizing well-defined block or gradient copolymer architectures via controlled radical polymerization (RAFT, ATRP) techniques.

Short-Chain (C₆) Fluoropolymer Coatings as Regulatory-Compliant Alternatives to C₈ Perfluoroalkyl Systems

For industrial coating formulators transitioning away from C₈ perfluorooctyl-based monomers due to PFOA/PFOS regulatory restrictions, ((perfluorohexyl)ethyl)-2-chloropropenoate provides a C₆-based alternative that maintains surface free energies in the 8–11 mN/m range—approaching the performance benchmark of C₈ systems [4]. The active REACH registration at the ≥10–<100 tonnes band further supports its viability as a drop-in replacement in existing emulsion polymerization and solvent-borne coating manufacturing processes, with documented physicochemical properties (density, vapor pressure, log P) available for process safety assessments .

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